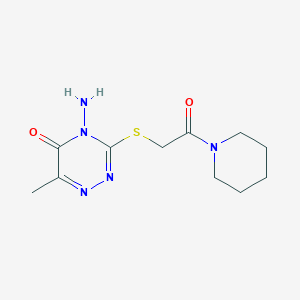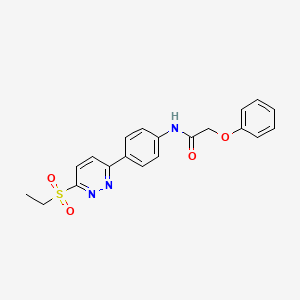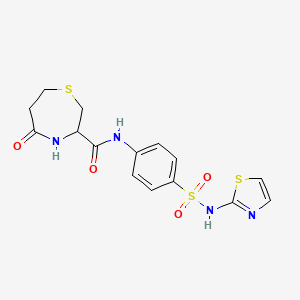
5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a thiazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a sulfamoyl chloride, followed by cyclization to form the thiazepane ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. The sulfamoyl group may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- 5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,3-thiazole-4-carboxamide
Uniqueness
5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially offering unique advantages in its applications.
Propriétés
IUPAC Name |
5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S3/c20-13-5-7-24-9-12(18-13)14(21)17-10-1-3-11(4-2-10)26(22,23)19-15-16-6-8-25-15/h1-4,6,8,12H,5,7,9H2,(H,16,19)(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIWLGZKHYZVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3s,4s)-1-{[(1-Cyanocyclohexyl)carbamoyl]methyl}-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one](/img/structure/B2742948.png)
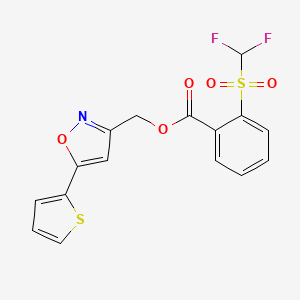

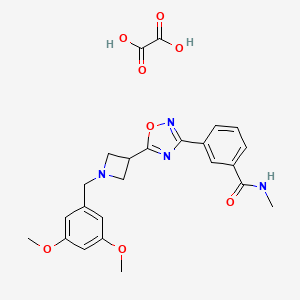
![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)
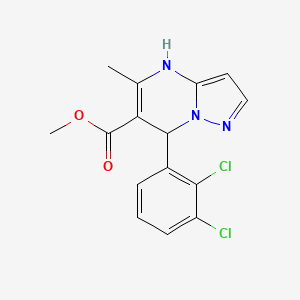
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide](/img/structure/B2742955.png)

![N-(2-chlorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2742960.png)
![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)
